

What is the structure of Lewis x Trisaccharide?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lewis x Trisaccharide*

Cat. No.: B013629

[Get Quote](#)

An In-depth Technical Guide on the Structure of **Lewis X Trisaccharide**

Introduction

The Lewis X (LeX) trisaccharide, also known as stage-specific embryonic antigen-1 (SSEA-1) or CD15, is a fundamental carbohydrate epitope with profound implications in cell biology and medicine. As a histo-blood group antigen, its structure is a determinant in cell-cell recognition, immune responses, and developmental processes.^{[1][2]} LeX and its sialylated derivative, Sialyl Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules, mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.^{[3][4]} Furthermore, the aberrant expression of LeX is a hallmark of various malignancies and is strongly correlated with tumor metastasis, making it a significant biomarker and a target for therapeutic intervention.^{[4][5][6]} This guide provides a detailed examination of the molecular structure of the **Lewis X trisaccharide**, the experimental methodologies used for its characterization, and its biological functions.

Core Structure and Nomenclature

The Lewis X antigen is a trisaccharide composed of three distinct monosaccharide units: β -D-galactose (Gal), α -L-fucose (Fuc), and N-acetyl- β -D-glucosamine (GlcNAc).^[7] The core of the structure is a lactose-type backbone where galactose is linked to N-acetylglucosamine. The defining feature of the Lewis X epitope is the fucosylation of the GlcNAc residue.

The precise arrangement is defined by two specific glycosidic bonds:

- A $\beta(1 \rightarrow 4)$ glycosidic linkage connects the anomeric carbon (C1) of β -D-galactose to the hydroxyl group at the C4 position of N-acetyl- β -D-glucosamine.[8]
- An $\alpha(1 \rightarrow 3)$ glycosidic linkage connects the anomeric carbon (C1) of α -L-fucose to the hydroxyl group at the C3 position of the same N-acetyl- β -D-glucosamine residue.[7][9]

This branched structure is systematically named 2-Acetamido-2-deoxy-3-O-(α -L-fucopyranosyl)-4-O-(β -D-galactopyranosyl)-D-glucopyranoside, and is commonly abbreviated as Gal β (1-4)[Fu α (1-3)]GlcNAc.[3][10]

Physicochemical Properties

A summary of the key physicochemical properties of the **Lewis X trisaccharide** is presented in the table below.

Property	Value	Reference(s)
Systematic Name	2-Acetamido-2-deoxy-3-O-(α -L-fucopyranosyl)-4-O-(β -D-galactopyranosyl)-D-glucopyranoside	[3][10]
Common Abbreviation	Gal β (1-4)[Fu α (1-3)]GlcNAc	[3]
CAS Number	71208-06-5	[3][10]
Molecular Formula	C ₂₀ H ₃₅ NO ₁₅	[3][10]
Molecular Weight	529.49 g/mol	[3][10]

Molecular Structure Diagram

The 2D chemical structure of the **Lewis X trisaccharide**, illustrating the monosaccharide components and their specific linkages, is shown below.

Figure 1. Chemical structure of **Lewis X Trisaccharide**.

Three-Dimensional Conformation

The biological activity of Lewis X is intrinsically linked to its three-dimensional shape. Conformational studies using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations have revealed that the **Lewis X trisaccharide** is not a flexible molecule but adopts a relatively rigid, folded conformation in solution.^{[2][7]} This defined structure is crucial for its specific recognition by selectin binding pockets.

The key determinants of its 3D structure are the torsion angles (Φ and Ψ) around the glycosidic linkages. MD simulations and NMR-derived constraints (e.g., from Nuclear Overhauser Effects) have shown that these angles are restricted to a narrow range of values, leading to a compact structure where the fucose and galactose residues are in close spatial proximity.^{[1][2][11]} This pre-organized conformation is thought to minimize the entropic penalty upon binding to its receptor.

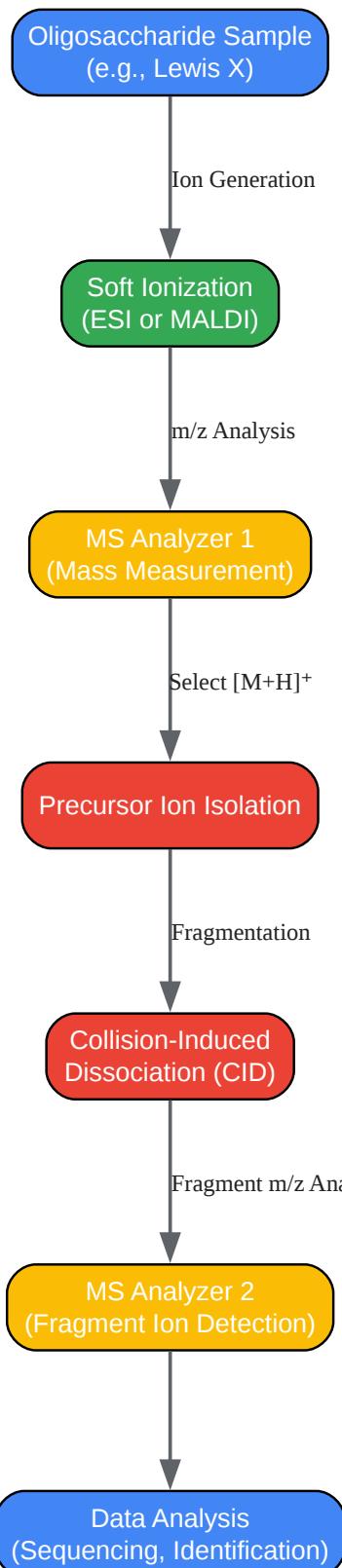
Experimental Protocols for Structural Elucidation and Synthesis

The determination of the complex structure of oligosaccharides like Lewis X requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the *de novo* structural elucidation of carbohydrates in solution.^[12]

- Methodology: A suite of NMR experiments is employed.
 - 1D ^1H NMR: The anomeric region (δ 4.4–5.5 ppm) of the proton spectrum provides initial information on the number and type of monosaccharide residues.^[13]
 - 2D Homonuclear Correlation (COSY, TOCSY): These experiments establish scalar coupling networks within each monosaccharide ring, allowing for the assignment of all proton resonances for a given sugar.
 - 2D Heteronuclear Correlation (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in the assignment of the ^{13}C spectrum.^[13] The Heteronuclear Multiple Bond Correlation (HMBC) experiment


detects longer-range (2-3 bond) C-H correlations. It is particularly crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the linked residue across the glycosidic bond.[12]

- Nuclear Overhauser Effect (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (<5 Å). The intensities of these cross-peaks are used to determine inter-proton distances, providing critical constraints for defining the 3D conformation and the geometry of the glycosidic linkages.[2]
- Residual Dipolar Couplings (RDCs): For high-resolution conformational analysis, RDCs measured in partially ordered media (e.g., liquid crystals) provide information on the orientation of inter-nuclear vectors relative to the magnetic field, offering powerful long-range structural constraints.[7]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight, monosaccharide composition, and sequence of oligosaccharides.[14]

- Methodology:
 - Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions of the oligosaccharide with minimal fragmentation.[15]
 - Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, which involves the cleavage of glycosidic bonds, provides sequencing information.[16]
 - Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge. IMS-MS is capable of separating isomeric oligosaccharides, such as Lewis X and Lewis A, which have the same mass but different 3D structures and therefore different collision cross-sections (CCS).[17]

[Click to download full resolution via product page](#)

Figure 2. General workflow for MS/MS-based oligosaccharide sequencing.

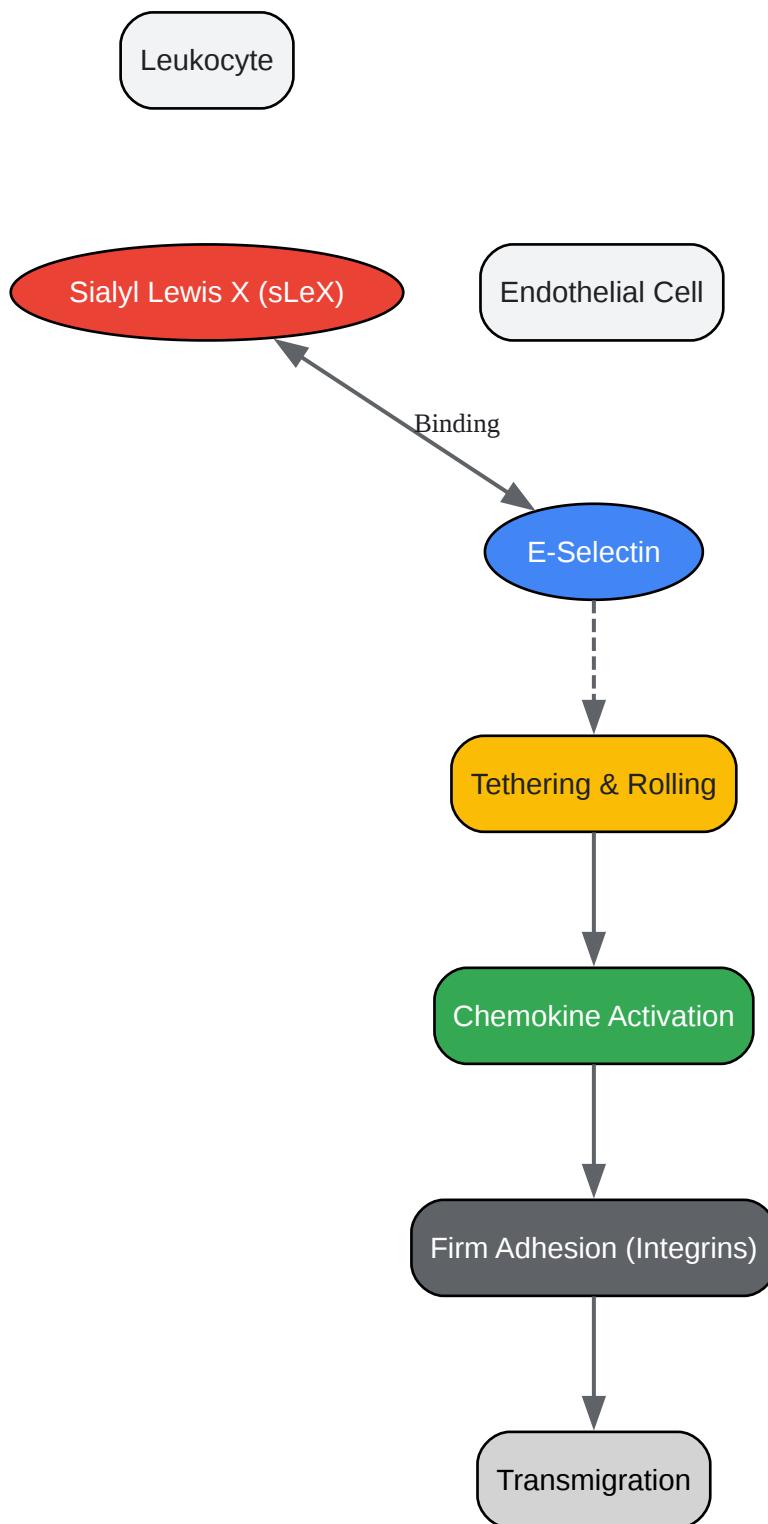
Chemical and Chemoenzymatic Synthesis

The synthesis of Lewis X is crucial for producing standards for biological assays and for creating analogues for drug development.

- **Chemical Synthesis:** This approach involves the stepwise assembly of protected monosaccharide building blocks. A typical strategy involves reacting a glycosyl donor (an activated monosaccharide) with a glycosyl acceptor (a monosaccharide with a free hydroxyl group) in the presence of a promoter. This process requires a complex series of protection and deprotection steps to ensure regioselectivity and stereoselectivity of the newly formed glycosidic bond.[18][19]
- **Chemoenzymatic Synthesis:** This method leverages the high specificity of enzymes, particularly glycosyltransferases, to form glycosidic bonds. For Lewis X, an α -1,3-fucosyltransferase is used to attach fucose to a lactose-N-acetyllactosamine acceptor. This approach often simplifies the synthesis by avoiding extensive protection/deprotection steps and ensures perfect stereocontrol.[20]

Biological Significance and Signaling Pathways

Lewis X is a central player in a variety of physiological and pathological processes, primarily through its role as a selectin ligand.


Selectin-Mediated Cell Adhesion

The sialylated form, Sialyl Lewis X (sLeX), is the canonical ligand for E-selectin and P-selectin on endothelial cells and L-selectin on leukocytes.[21] This interaction is the first step in the leukocyte extravasation cascade during an inflammatory response.

- **Capture and Tethering:** Circulating leukocytes display sLeX on their surface. When an inflammatory signal upregulates selectin expression on nearby blood vessel walls, the sLeX epitope binds to the selectins.
- **Rolling:** This initial binding is of low affinity, causing the leukocyte to slow down from blood flow and begin "rolling" along the endothelial surface.

- Activation and Arrest: This rolling allows the leukocyte to be activated by chemokines, leading to firm adhesion via integrin binding and subsequent transmigration into the tissue.

The Lewis X structure forms the core scaffold recognized by the selectins, with the sialic acid residue of sLeX providing a critical binding determinant.

[Click to download full resolution via product page](#)

Figure 3. Role of Sialyl Lewis X in selectin-mediated leukocyte adhesion.

Role in Cancer

Many types of cancer cells, including those of the breast, colon, and lung, overexpress LeX and sLeX.^[21] This high level of expression facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade. The interaction between sLeX on tumor cells and E-selectin on endothelial cells promotes the extravasation of cancer cells to form secondary tumors.^[4] Consequently, LeX expression is often associated with poor prognosis and is a target for anti-cancer therapies aimed at blocking this adhesive interaction.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 5. Sialyl Lewis X (sLex):Biological functions, synthetic methods and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. userpages.umbc.edu [userpages.umbc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 10. Lewis X trisaccharide | 71208-06-5 | OL06490 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. iris.unina.it [iris.unina.it]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 17. Gas-Phase Structures of Fucosylated Oligosaccharides: Alkali Metal and Halogen Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Lewis-Glykane – Wikipedia [de.wikipedia.org]
- 20. pnas.org [pnas.org]
- 21. The physiological and pathological roles and applications of sialyl Lewis x, a common carbohydrate ligand of the three selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the structure of Lewis x Trisaccharide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013629#what-is-the-structure-of-lewis-x-trisaccharide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com